molecular formula C18H33GdN4O10 B8123258 Gadobutrol Monohydrate

Gadobutrol Monohydrate

Cat. No.: B8123258
M. Wt: 622.7 g/mol
InChI Key: LAKUDJWFTFYTQQ-FXUMYAARSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadobutrol monohydrate (C₁₈H₃₃GdN₄O₁₀·H₂O, molecular weight 622.73 g/mol) is a macrocyclic, non-ionic, gadolinium-based contrast agent (GBCA) approved for magnetic resonance imaging (MRI) . Its unique 1.0 mmol/mL concentration—double that of many conventional GBCAs—enables lower injection volumes while maintaining diagnostic efficacy . The compound exhibits high thermodynamic stability (log Ktherm = 21.8) and relaxivity (r₁ = 5.2 L·mmol⁻¹·s⁻¹ at 1.5 T), enhancing contrast quality in T₁-weighted imaging .

Clinically, gadobutrol is used for CNS, liver, kidney, and vascular imaging, where it improves lesion detection by highlighting disrupted blood-brain barriers or abnormal vasculature . Its safety profile is robust, with a 0.5–0.7% incidence of adverse drug reactions (ADRs) and negligible nephrogenic systemic fibrosis (NSF) risk, supported by over 50 million administrations worldwide .

Properties

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3/t14-,15-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKUDJWFTFYTQQ-FXUMYAARSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].O.[Gd+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33GdN4O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198637-52-4
Record name Gadobutrol monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198637524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GADOBUTROL MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A84BDC25NG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Synthesis of the Butrol Ligand

The butrol ligand serves as the foundational structure for this compound. Two primary synthetic routes dominate industrial production:

Sequential Functionalization of Cyclen

1,4,7,10-Tetraazacyclododecane (cyclen) undergoes stepwise modifications to introduce the trihydroxybutane and triacetic acid groups. The first approach involves:

  • Lithium-Halogen Complex Formation : Cyclen reacts with lithium chloride (1.2–1.4 equivalents) in tert-butanol at 85–95°C to form a cyclen-lithium halogen complex.

  • Hydrochloric Acid Quenching : Adding 4.0–5.0 equivalents of HCl precipitates the gadobutrol intermediate (3-(1,4,7,10-tetraazacyclododecane-1-yl)butane-1,2,4-triol tetrahydrochloride) in crystalline form.

  • Alkylation with Chloroacetic Acid : The intermediate reacts with 3.4–4.0 equivalents of chloroacetic acid in alkaline water (pH 9–10) at 75–85°C, forming butrol.

Alternative Route via Sodium Monochloroacetate

A second method employs sodium monochloroacetate under alkaline conditions:

  • Cyclen Alkylation : Cyclen reacts with 4,4-dimethyl-3,5,8-trioxabicyclooctane and lithium chloride in isopropanol, followed by distillation.

  • Acidic Work-Up : Hydrochloric acid precipitates salts, which are removed via methanol addition.

Critical Parameters :

  • Excess chloroacetic acid (>4.5 eq) increases byproducts like DOTA and DO3A ligands.

  • Suboptimal HCl amounts (<4.0 eq) reduce intermediate crystallinity.

Gadolinium Complexation and Purification

Reaction with Gadolinium Oxide

Butrol undergoes complexation with gadolinium(III) oxide in water at 80–90°C for 120 minutes. Key steps include:

  • pH Adjustment : Lithium hydroxide maintains pH 7.1–7.4 to stabilize the Gd³⁺ complex.

  • Solvent Concentration : Ethanol addition reduces water content to 8.0–9.0%, enhancing crystallization.

Nanofiltration and Ion Exchange

Post-complexation purification ensures pharmaceutical-grade purity:

  • Nanofiltration : Spiral-wound membranes with 200–300 Dalton cutoffs remove salts and low-molecular-weight impurities.

  • Ion Exchange Cascade :

    • Cationic Resins : Remove free Gd³⁺ ions (<0.01% residual).

    • Anionic Resins : Eliminate uncomplexed butrol ligands.

Table 1: Purification Efficacy of Industrial Methods

TechniqueImpurity Removal EfficiencyPurity Achieved
NanofiltrationSalts, <300 Da molecules98.0% (HPLC)
Ion ExchangeFree Gd³⁺, uncomplexed ligand>99.7% (HPLC)
Activated CarbonEndotoxins, organic residues<0.05 EU/mL

Crystallization and Monohydrate Formation

Solvent-Mediated Crystallization

Gadobutrol is crystallized as a monohydrate via controlled solvent systems:

  • Methanol-Water Mixtures : A 3:1 methanol-to-water ratio at 60–70°C induces supersaturation.

  • Cooling Protocol : Gradual cooling to 0–5°C over 12 hours yields monoclinic crystals.

Drying and Stability Optimization

Final drying at 46–48°C under reduced pressure ensures monohydrate stability. Residual solvents are maintained below ICH limits (methanol <3000 ppm).

Industrial-Scale Production Workflows

Batch Process from Patent WO2012143355A1

A representative 100 kg batch involves:

  • Cyclen Alkylation : 107.5 kg cyclen intermediate + 91.33 kg chloroacetic acid → 169.7 kg butrol.

  • Gadolinium Complexation : 46.1 kg Gd₂O₃ → 143.2 kg crude gadobutrol.

  • Purification : Ion exchange reduces conductance to <40 μS/cm.

Table 2: Key Reaction Metrics

ParameterOptimal RangeEffect of Deviation
Chloroacetic Acid3.4–4.0 eq<3.4 eq: Incomplete alkylation
Reaction pH9.0–10.0<9.0: Ligand degradation
Gd₂O₃ Stoichiometry1.5 eq<1.5 eq: Uncomplexed ligand

Quality Control and Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (150 mm × 4.6 mm, 3 μm).

  • Detection : UV at 254 nm.

  • Impurity Profile : Di-TOBO (0.15%), Gd-DOTA (0.07%), free butrol (<0.01%).

Karl Fischer Titration

Residual water in the monohydrate is maintained at 4.5–5.5% (w/w) .

Chemical Reactions Analysis

Types of Reactions: Gadobutrol Monohydrate primarily undergoes complexation reactions due to its macrocyclic structure. It is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions.

Common Reagents and Conditions: The synthesis involves reagents such as cyclen, 4,4-dimethyl-3,5,8-trioxabicyclo[5,1,0]octane, lithium chloride, sodium monochloroacetate, and gadolinium oxide. The reactions are typically carried out in alcohol or aqueous media under controlled pH and temperature conditions .

Major Products: The major product of these reactions is this compound itself, which is a stable gadolinium complex. The high purity of the final product is ensured through multiple purification steps, including ion exchange and activated carbon treatment .

Scientific Research Applications

Medical Imaging

Gadobutrol is primarily utilized as a contrast agent in MRI. It enhances the visibility of internal structures by altering the relaxation times of protons in tissues, which improves image quality and diagnostic accuracy.

  • Mechanism of Action : Gadobutrol works by shortening T1 and T2 relaxation times in tissues, leading to increased signal intensity on MRI scans. This is crucial for differentiating normal from pathological tissues .
  • Use Cases :
    • Cranial and Spinal MRI : It is used to visualize brain lesions, tumors, and other abnormalities.
    • Breast MRI : Gadobutrol aids in detecting and assessing malignant breast diseases.
    • Magnetic Resonance Angiography (MRA) : It is employed for evaluating vascular structures and diagnosing conditions like stroke .

Oncology Research

Gadobutrol plays a significant role in oncology, particularly in tumor visualization and treatment response assessment.

  • Case Studies : In a study involving 402 patients with various tumors, gadobutrol-enhanced images were compared with those enhanced using other agents. Results indicated that gadobutrol provided superior contrast quality in 97% of cases .
  • Applications :
    • Tumor Detection : It helps in identifying the presence and extent of tumors.
    • Therapeutic Monitoring : Gadobutrol is used to assess the efficacy of cancer treatments by visualizing changes in tumor size or characteristics over time .

Cardiovascular Studies

In cardiology, gadobutrol is essential for evaluating heart conditions through detailed imaging.

  • Applications :
    • Cardiac MRI : It allows for comprehensive assessment of cardiac structures, function, and perfusion.
    • Detection of Ischemia : Gadobutrol enhances the visualization of blood flow to the heart muscle, aiding in the diagnosis of coronary artery disease .

Neurological Applications

Gadobutrol is extensively used in neurological imaging to identify abnormalities within the central nervous system.

  • Use Cases :
    • Brain Lesions : It assists in detecting lesions related to multiple sclerosis, tumors, or vascular malformations.
    • Vascular Imaging : Gadobutrol is instrumental in evaluating cerebral blood flow and detecting conditions such as transient ischemic attacks .

Pharmaceutical Development

In addition to its imaging applications, gadobutrol is also utilized in pharmaceutical research.

  • Drug Formulation Studies : Researchers use gadobutrol to assess the effectiveness of new therapeutic agents by evaluating their pharmacokinetics and safety profiles during MRI procedures .

Data Summary Table

Application AreaSpecific Use CasesKey Findings
Medical ImagingCranial/Spinal MRI, Breast MRI, MRAEnhanced image quality; improved diagnostic accuracy
OncologyTumor detection; treatment response assessmentSuperior contrast quality; effective monitoring
Cardiovascular StudiesCardiac MRI; ischemia detectionDetailed assessment of cardiac function
Neurological ApplicationsBrain lesions; vascular imagingIdentification of CNS abnormalities
Pharmaceutical DevelopmentDrug formulation studiesEvaluation of new therapeutic agents' efficacy

Case Study 1: Efficacy in Tumor Visualization

A randomized study compared gadobutrol with another contrast agent (gadoteridol) among patients with various tumors. The results demonstrated that gadobutrol provided clearer images for tumor characterization and treatment planning .

Case Study 2: Safety Profile Evaluation

The GARDIAN study assessed the safety of gadobutrol across a large patient population (over 23,000). It reported a low incidence of adverse reactions (0.7%), confirming its favorable safety profile compared to other contrast agents .

Case Study 3: Pediatric Applications

Research has shown that gadobutrol can be safely administered to children aged 2 years and older without dose adjustments. The pharmacokinetics were similar to those observed in adults, ensuring effective imaging capabilities .

Mechanism of Action

Gadobutrol Monohydrate enhances MRI images by altering the magnetic properties of nearby water molecules. It shortens the relaxation times (T1 and T2) of protons in tissue water, thereby increasing the signal intensity in MRI scans. This effect is due to the paramagnetic properties of gadolinium, which interacts with the magnetic field and enhances the contrast of the images .

The compound targets areas with disrupted blood-brain barriers or abnormal vascularity, making it particularly useful for detecting lesions and tumors. It is administered intravenously and is distributed throughout the body, highlighting areas with increased vascular permeability .

Comparison with Similar Compounds

Table 2: Efficacy in CNS Imaging (Gadobutrol vs. Gadoteridol)

Metric Gadobutrol (1.0 mmol/kg) Gadoteridol (0.5 mmol/kg)
Lesion Contrast Enhancement Superior Non-inferior
Sensitivity for Malignancy 89.2% 84.5%
Image Quality Rating 97.8% "good/excellent" 95%

Gadobutrol’s higher relaxivity and concentration improve lesion delineation in CNS imaging. A head-to-head trial demonstrated superiority over gadoteridol in contrast enhancement (p<0.0001) and diagnostic accuracy . Similarly, in myocardial infarction imaging, gadobutrol provided superior late gadolinium enhancement quantification compared to gadopentetate dimeglumine .

Physicochemical Properties

Table 3: Physicochemical Comparison

Property Gadobutrol Gadoterate Meglumine Gadobenate Dimeglumine
Concentration 1.0 mmol/mL 0.5 mmol/mL 0.5 mmol/mL
Osmolality 0.97 osmol/kg 1.35 osmol/kg 1.97 osmol/kg
Viscosity 1.4 mPa·s 2.9 mPa·s 5.3 mPa·s

Gadobutrol’s low osmolality and viscosity reduce injection-site discomfort and make it suitable for high-dose applications (e.g., perfusion imaging) . Its 1.0 mmol/mL concentration allows half the injection volume of 0.5 mmol/mL agents, enhancing patient comfort .

Biological Activity

Gadobutrol monohydrate is a gadolinium-based contrast agent (GBCA) used primarily in magnetic resonance imaging (MRI). Its unique properties, including high relaxivity and macrocyclic structure, contribute to its effectiveness in enhancing image quality during diagnostic procedures. This article explores the biological activity of gadobutrol, focusing on its pharmacological properties, safety profile, and clinical applications.

Chemical and Physical Properties

Gadobutrol (C₁₈H₃₁GdN₄O₉) is characterized as a hydrophilic, electrically neutral macrocyclic compound. It is formulated at a concentration of 1.0 mmol/ml, which is higher than many other GBCAs, allowing for superior image enhancement due to its increased gadolinium concentration. The macrocyclic structure enhances the stability of the gadolinium ion, reducing the risk of nephrogenic systemic fibrosis (NSF), a serious condition associated with some linear GBCAs .

The primary mechanism through which gadobutrol enhances MRI images is by shortening the relaxation times of protons in tissues:

  • Relaxation Times : Gadobutrol significantly shortens T1 and T2 relaxation times, leading to increased signal intensity on MRI scans. At a standard pH of 7 and temperature of 37°C, gadobutrol exhibits a T1 relaxivity (r1) of 5.2 L/(mmol·sec) and a T2 relaxivity (r2) of 6.1 L/(mmol·sec) .
  • Field Dependence : The relaxivity values are relatively stable across different magnetic field strengths, which is beneficial for various MRI techniques .

Pharmacokinetics

The pharmacokinetic profile of gadobutrol reveals important data regarding its distribution, metabolism, and elimination:

  • Distribution : After intravenous administration, gadobutrol rapidly distributes into the extracellular space. Plasma concentrations peak shortly after injection and decline over time .
  • Elimination : Gadobutrol is primarily excreted unchanged through the kidneys. Over 90% of the administered dose is eliminated within 12 hours post-injection .
  • Half-Life : The median terminal elimination half-life varies across populations but remains consistent with typical GBCA profiles .

Safety and Tolerability

Gadobutrol has been shown to have a favorable safety profile across various studies:

  • Adverse Reactions : In the GARDIAN study involving over 1,000 pediatric patients, gadobutrol was well tolerated with adverse reaction rates as low as 0.5%, comparable to adult populations .
  • Nephrogenic Systemic Fibrosis : Importantly, there were no reported cases of NSF among patients with impaired renal function during clinical evaluations .
  • Breastfeeding Considerations : Limited studies indicate that only a small fraction (0.01% to 0.04%) of the maternal dose is excreted in breast milk, suggesting minimal risk for nursing infants .

Clinical Applications

Gadobutrol's clinical applications are diverse due to its effectiveness in enhancing MRI imaging:

  • Central Nervous System Imaging : It is utilized to detect abnormalities in the blood-brain barrier and vascularity in both adult and pediatric patients .
  • Oncology : Gadobutrol aids in assessing malignant breast disease and other tumors by providing clear imaging for diagnosis and treatment planning .
  • Cardiac Imaging : The agent is also employed in evaluating myocardial perfusion and late gadolinium enhancement in patients with coronary artery disease .

Research Findings and Case Studies

Several studies have highlighted the efficacy and safety of gadobutrol:

StudyPopulationDosageAdverse ReactionsKey Findings
GARDIAN StudyPediatric (<18 years)Mean 0.13 mmol/kg0.5% ADRsExcellent contrast quality in 97.8%
Hahn et al.Children (2–17 years)0.5 mmol/kg5.8% ADRsHigher ADRs attributed to longer follow-up
General PopulationAdultsStandard dosingLow rates across multiple studiesNo significant nephrotoxicity reported

Q & A

Q. What pharmacokinetic properties of Gadobutrol Monohydrate are critical for designing MRI contrast studies?

this compound exhibits a plasma half-life of ~1.5 hours, rapid renal excretion (95% within 6 hours), and low protein binding, making it suitable for dynamic contrast-enhanced MRI. Researchers should account for glomerular filtration rate (GFR) in patients with renal impairment, though clinical trials show no significant safety differences in this population . Preclinical studies should measure clearance rates and volume of distribution using standardized protocols, such as those in phase II-IV trials .

Q. How should preclinical studies evaluate Gadobutrol’s efficacy in detecting blood-brain barrier (BBB) disruptions?

Use animal models (e.g., rodent glioblastoma or ischemic stroke models) with controlled dosing (0.1–0.3 mmol/kg) and T1-weighted MRI protocols. Focus on signal intensity changes in regions with known BBB permeability. Validate findings against histopathology or alternative contrast agents .

Q. What pharmacopeial standards govern this compound quality control in research?

Compliance with Ph. Eur. and Ch.P standards requires testing for gadolinium content (98.0–102.0%), residual solvents (e.g., ≤0.5% ethanol), and impurities (e.g., free Gd³+ ≤ 0.1%). Batch consistency can be ensured via high-performance liquid chromatography (HPLC) and inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound formulations for stability?

Apply RSM to variables like excipient ratios (e.g., mannitol as a lyoprotectant), freeze-drying parameters (e.g., ramp rate, shelf temperature), and residual moisture content. A central composite design can identify interactions between factors, as demonstrated in lactose monohydrate blend studies .

Q. What strategies resolve discrepancies between clinical trial and postmarketing safety data for Gadobutrol?

Conduct meta-analyses pooling data from 42 clinical trials (n > 29 million administrations) and postmarketing surveillance. Use disproportionality analysis (e.g., reporting odds ratios) to detect rare adverse events like nephrogenic systemic fibrosis (NSF). For NSF risk, prioritize longitudinal studies in renal-impaired cohorts with skin biopsies .

Q. How should researchers control confounding variables in comparative studies of gadolinium-based contrast agents (GBCAs)?

Employ propensity score matching to balance cohorts by age, renal function, and comorbidities. Adjust for MRI field strength (1.5T vs. 3T) and injection protocols. Multivariate regression can isolate Gadobutrol-specific effects, as done in phase III trials comparing hypersensitivity rates .

Q. What experimental designs assess Gadobutrol’s thermodynamic stability under varying humidity conditions?

Use dynamic vapor sorption (DVS) and Raman spectroscopy to monitor hydration/dehydration transitions. Reference α-lactose monohydrate studies, which correlate dispersive surface energy changes with humidity (0–90% RH). For long-term stability, accelerate aging tests at 25°C/60% RH .

Methodological Considerations

  • Safety Protocols : In pediatric studies, use weight-adjusted dosing (0.1 mmol/kg) and monitor for hypersensitivity (incidence <0.1%). Premedicate high-risk patients (prior contrast allergy) with antihistamines .
  • Ethical Compliance : Follow guidelines for human subjects with renal impairment (eGFR <30 mL/min/1.73m²). Submit protocols to ethics committees, detailing informed consent and NSF risk mitigation .
  • Data Presentation : Use CONSORT guidelines for clinical trials. Highlight adverse event rates (3.5% drug-related AEs) in tables, avoiding redundant data in text and figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadobutrol Monohydrate
Reactant of Route 2
Gadobutrol Monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.